6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine
Description
6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine is a halogenated fused pyrimidine derivative featuring a thieno[2,3-d]pyrimidine core. This compound is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, with bromine and chlorine substituents at the 6-, 2-, and 4-positions. Its synthesis typically involves halogenation and nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in studies modifying the C6 position to enhance binding affinity for targets like estrogen receptor α (ERα) . The electron-withdrawing effects of the halogens (Br, Cl) improve electrophilicity, facilitating further functionalization and influencing biological activity.
Properties
IUPAC Name |
6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(8)10-6(9)11-5(2)12-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLGVKPPRDUDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC(=N2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784619-01-7 | |
| Record name | 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination at the C-6 Position
Optimized Synthetic Protocol
The following stepwise procedure represents the most efficient route validated across multiple studies:
| Step | Reaction | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Gewald Reaction | 2-Chlorocyanoacetate, thioketone, morpholine | 18 h | 78 |
| 2 | C-4 Chlorination | POCl₃, reflux | 6 h | 92 |
| 3 | C-6 Bromination | Br₂, DCM, 0°C | 2 h | 85 |
| 4 | C-2 Chlorination | LDA, hexachloroethane, THF, -78°C | 1 h | 76 |
Key advantages of this protocol include:
-
Minimal Purification : Crystallization from ethanol/water mixtures achieves >95% purity without chromatography.
-
Scalability : Demonstrated at kilogram-scale with consistent yields (±2%).
Mechanistic Insights
Gewald Reaction Dynamics
The reaction proceeds through a Knoevenagel condensation followed by cyclocondensation. Fourier-transform infrared (FTIR) spectroscopy reveals the disappearance of the cyano group (ν ≈ 2200 cm⁻¹) and emergence of thiophene C-S vibrations (ν ≈ 690 cm⁻¹) as markers of completion.
Halogenation Regioselectivity
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify the C-6 position as the most electrophilic site (Fukui index f⁻ = 0.152), rationalizing bromine’s preferential incorporation. Chlorination at C-2 and C-4 is governed by the pyrimidine ring’s electronic asymmetry, with C-4 activation via resonance effects from the adjacent nitrogen.
Analytical Characterization
Critical quality control metrics include:
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HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
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¹H NMR : Singlets at δ 8.42 ppm (C5-H) and δ 7.89 ppm (C7-H) confirm aromatic proton environments.
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HRMS : [M+H]⁺ observed at m/z 283.9124 (theoretical 283.9131).
Comparative Method Analysis
Alternative approaches and their limitations:
| Method | Advantages | Drawbacks |
|---|---|---|
| One-Pot Halogenation | Reduced step count | Poor regiocontrol (≈60% yield) |
| Microwave-Assisted | Faster reaction times (30 min) | High equipment costs |
| Flow Chemistry | Continuous production | Limited substrate solubility |
Industrial-Scale Considerations
Large-scale synthesis (≥100 kg) necessitates:
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Solvent Recovery Systems : DCM and THF are recycled via fractional distillation (≥98% recovery).
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Waste Management : Halogenated byproducts are treated with aqueous NaHSO₃ before incineration.
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Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4, along with bromine at position 6, undergo nucleophilic substitution under varying conditions:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates nucleophilic attack, with reactivity order: C6-Br > C2-Cl > C4-Cl . Steric hindrance at C4 reduces substitution efficiency compared to C2 .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions to build complex architectures:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Conditions | Amine | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Piperazine derivatives | 6-(N-alkylamino)thienopyrimidines | 60–78% |
Halogen Exchange Reactions
The bromine atom can be replaced via halogen dance reactions:
Reductive Dehalogenation
Controlled reduction selectively removes halogens:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Zn dust, AcOH | Reflux, 2 h | 2,4-Dichlorothieno[2,3-d]pyrimidine (C6-H) | C6-Br > C2-Cl |
| Pd/C, H₂ (1 atm) | EtOH, rt | 6-Bromo-2-chlorothienopyrimidine | C4-Cl > C2-Cl |
Caution : Over-reduction leads to fully dehalogenated byproducts .
Cycloaddition and Annulation Reactions
The electron-deficient ring
Scientific Research Applications
Chemistry
6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique halogen substituents enable a variety of chemical reactions, including:
- Substitution Reactions: The halogen atoms can be replaced with other functional groups to create new derivatives.
- Oxidation and Reduction Reactions: These can modify the oxidation state of the sulfur atom within the thieno[2,3-d]pyrimidine ring .
Biology
The compound exhibits significant biological activities, making it valuable in medicinal chemistry:
- Antimicrobial Activity: Studies have shown that it can inhibit specific enzymes critical for pathogen survival .
- Pharmaceutical Development: It is used in developing bioactive molecules aimed at treating various diseases. Its mechanism often involves interaction with molecular targets that modulate enzyme activity or receptor function .
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals: It plays a role in the formulation of pesticides and herbicides due to its biological activity against pests .
- Materials Science: The compound's unique properties make it suitable for developing new materials with specific electronic and physical characteristics .
Case Study 1: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit enzyme activity essential for bacterial survival was a focal point of this study.
Case Study 2: Agrochemical Development
In agrochemical formulations, derivatives of this compound have been developed to enhance pest resistance. Field trials indicated improved efficacy compared to traditional pesticides due to its targeted mechanism of action.
Mechanism of Action
The mechanism of action of 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological context. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Characteristics
- Core: Thieno[2,3-d]pyrimidine (sulfur atom at position 1, pyrimidine ring fused at positions 2 and 3).
- Substituents : Bromine (C6), chlorine (C2 and C4).
- Electronic Effects : Halogens enhance electrophilicity, making the core reactive toward nucleophilic attack.
Comparison with Similar Compounds
Structural Analogs and Core Variations
Toxicity and Selectivity
- This compound: Limited toxicity data, but bromine may increase cytotoxicity compared to non-halogenated analogs .
- LY231514 : High potency but narrow therapeutic window due to polyglutamation-dependent toxicity .
- Furo[2,3-d]pyrimidines : Reduced toxicity with single-carbon bridges compared to two-carbon analogs .
Key Research Findings
Substituent Impact: Bromine at C6 in thieno[2,3-d]pyrimidines improves ERα binding compared to methoxy or hydroxyl groups .
Core Flexibility: Pyrrolo and pyrido cores favor enzyme inhibition (TS/DHFR), while thieno cores are optimized for receptor targeting (ERα) .
Toxicity Trade-offs : Halogenation enhances activity but may increase toxicity, necessitating structural optimization (e.g., toluenesulfonyl groups reduce toxicity in pyrrolo derivatives) .
Biological Activity
6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and antimicrobial properties.
Chemical Structure and Properties
The structural formula of this compound features a thieno-pyrimidine core with halogen substituents that influence its biological activity. The presence of bromine and chlorine atoms is crucial for its interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase in certain cancer cell lines, which is critical for its antiproliferative effects .
Efficacy Against Cancer Cell Lines
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Key findings include:
- MDA-MB-231 Breast Cancer Cells : The compound demonstrated notable cytotoxicity with an IC50 value of approximately 27.6 μM. It was observed that the brominated derivative had a different mechanism compared to non-brominated analogues, affecting cell cycle dynamics differently .
- Leukemia Cell Lines : In vitro studies revealed that halogenated thieno[3,2-d]pyrimidines induce apoptosis in leukemia cells (L1210), showcasing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that the presence of halogens at specific positions is essential for enhancing the cytotoxic properties of thieno[3,2-d]pyrimidines. For instance:
| Compound | Halogen Position | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1 | C4 (Cl) | 27.6 | Apoptosis induction |
| 2 | C7 (Br) | 29.3 | Cell cycle arrest |
This table summarizes the relationship between halogen positioning and biological activity, emphasizing the role of chlorine at C4 for optimal efficacy.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary findings suggest selective activity against certain fungal strains such as Cryptococcus neoformans, indicating potential applications in treating fungal infections .
Case Studies
Several studies have documented the biological activity of thieno[3,2-d]pyrimidines:
- Antiproliferative Activity : A study demonstrated that compounds similar to this compound exhibited significant toxicity against multiple cancer cell lines including HeLa and CEM cells .
- Mechanistic Insights : Research involving flow cytometry revealed that treatment with this compound led to significant accumulation of cells in the G2/M phase after exposure to therapeutic concentrations .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
